molecular formula C14H10F5NO B3156889 2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-4-YL)propane-1-OL CAS No. 840521-78-0

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-4-YL)propane-1-OL

Cat. No. B3156889
M. Wt: 303.23 g/mol
InChI Key: KPGVGHYFJYBYAV-UHFFFAOYSA-N
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Description

“2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridin-4-yl)propan-1-ol” is a chemical compound with the molecular formula C14H10F5NO . It is an alternative cleaning agent for chlorofluorocarbon .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C14H10F5NO . For a more detailed 3D structure, you may refer to resources such as the NIST Chemistry WebBook .

Scientific Research Applications

Synthesis of α1 Receptor Antagonist Derivatives

The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives with α1 receptor antagonistic activity has been reported. This process involves the preparation of 3-(pyridin-3-yloxyl)-1,2-epoxypropane followed by epoxy cleavage with phenylpiperazine, leading to the desired derivatives. These compounds were confirmed via mass spectrometry and NMR data and demonstrated potent α1 receptor antagonistic activity, which underscores their potential in therapeutic applications (Hon, 2013).

Development of Mixed Metal Complexes

A study on Au(III) and Pt(II) complexes with a novel 1,4-disubstituted 1,2,3-triazole-based ligand offers a glance into the versatile coordination behavior of these metals with ligands possessing secondary and tertiary coordinating groups. The ligand , designed to introduce variability in metal coordination, has shown to coordinate in monodentate and bidentate fashions, bridging between metal centers and facilitating the development of mixed metal complexes. This research provides a framework for the design of complexes with specific coordination geometries and potential applications in catalysis and material science (Kitteringham, Zhou, Twamley, & Griffith, 2018).

properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-phenyl-1-pyridin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F5NO/c15-13(16,14(17,18)19)12(21,10-4-2-1-3-5-10)11-6-8-20-9-7-11/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPGVGHYFJYBYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=NC=C2)(C(C(F)(F)F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F5NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,3-Pentafluoro-1-phenyl-1-(pyridine-4-YL)propane-1-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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